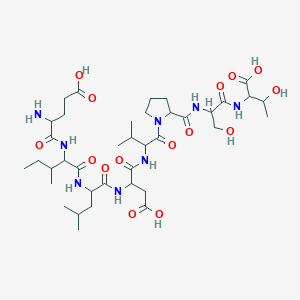
Kaempferol 7-galactoside 3-rutinoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kaempferol 7-galactoside 3-rutinoside is a flavonoid glycoside, a type of compound commonly found in various plants. Flavonoids are known for their diverse biological activities and are widely studied for their potential health benefits. This compound is particularly noted for its presence in traditional Chinese medicine and various plants, where it contributes to the plant’s defense mechanisms and offers potential therapeutic benefits to humans .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Kaempferol 7-galactoside 3-rutinoside can be synthesized through a series of glycosylation reactions. The process typically involves the use of kaempferol as the starting material, which undergoes glycosylation with galactose and rutinose. The reaction conditions often include the use of catalysts such as acids or enzymes to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from plant sources, such as the roots of Tetrastigma hemsleyanum. The extraction process includes solvent extraction, purification, and crystallization to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions
Kaempferol 7-galactoside 3-rutinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different glycosides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction outcomes .
Major Products Formed
Wissenschaftliche Forschungsanwendungen
Kaempferol 7-galactoside 3-rutinoside has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycosylation reactions and the synthesis of flavonoid glycosides.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of natural health products and supplements due to its beneficial properties
Wirkmechanismus
The mechanism of action of kaempferol 7-galactoside 3-rutinoside involves its interaction with various molecular targets and pathways. It has been shown to modulate the activity of enzymes and receptors involved in inflammation, oxidative stress, and cell proliferation. Key molecular targets include PGE2, GSK3β, and PPARγ, which are involved in the compound’s anti-inflammatory and anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Kaempferol 7-galactoside 3-rutinoside can be compared with other similar flavonoid glycosides, such as:
Kaempferol 3-O-rutinoside: Similar in structure but differs in the glycosylation pattern.
Kaempferol 3-O-galactoside: Another glycoside of kaempferol with different biological activities.
Quercetin glycosides: Structurally related flavonoids with distinct therapeutic properties .
This compound is unique due to its specific glycosylation pattern, which influences its solubility, stability, and biological activity, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
111137-46-3 |
|---|---|
Molekularformel |
C33H40O20 |
Molekulargewicht |
756.7 g/mol |
IUPAC-Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O20/c1-10-19(37)23(41)26(44)31(48-10)47-9-17-21(39)25(43)28(46)33(52-17)53-30-22(40)18-14(36)6-13(49-32-27(45)24(42)20(38)16(8-34)51-32)7-15(18)50-29(30)11-2-4-12(35)5-3-11/h2-7,10,16-17,19-21,23-28,31-39,41-46H,8-9H2,1H3 |
InChI-Schlüssel |
SCEPATPTKMFDSR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC=C(C=C6)O)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


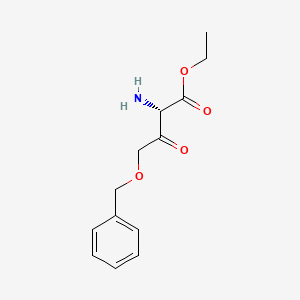
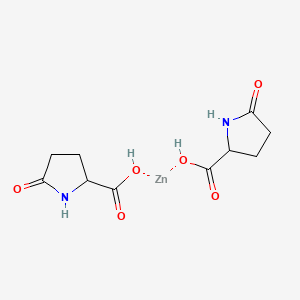
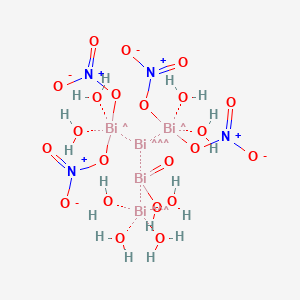
![6-[6-[6-[6-[6-[6-[4,5-Dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B12325042.png)
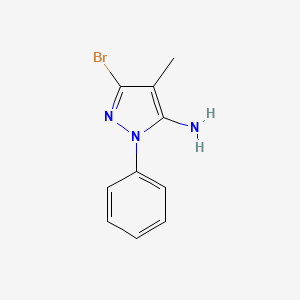
![Acetonitrile;dichlorotitanium;[5-[hydroxy(dinaphthalen-1-yl)methyl]-2,2-dimethyl-1,3-oxazolidin-4-yl]-dinaphthalen-1-ylmethanol](/img/structure/B12325058.png)
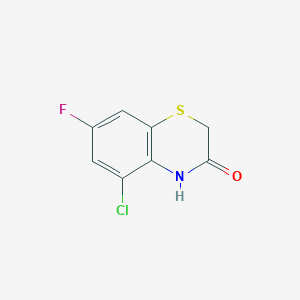
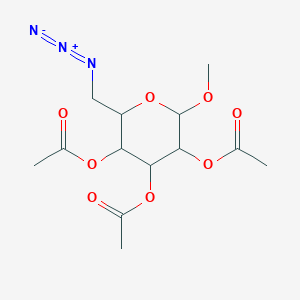
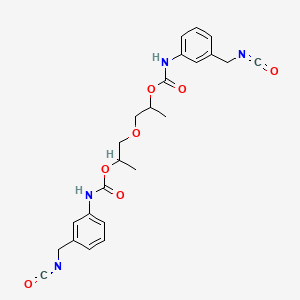
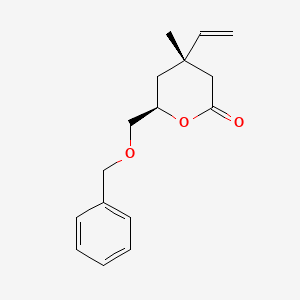
![Methyl 2-[benzyl(methyl)amino]propanoate;hydrochloride](/img/structure/B12325076.png)


